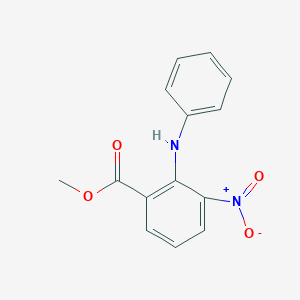![molecular formula C7H8N4 B15245089 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15245089.png)
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with methyl groups at the 2 and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyrimidine with orthoesters or chloroanhydrides . Another method includes the annulation of the triazole fragment to the pyrimidine ring, which can be accomplished through the reaction of diamino-substituted pyrimidinones with orthoesters .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave irradiation techniques. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in a catalyst-free and eco-friendly synthesis . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: Substitution reactions can occur at the methyl groups or other positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazole or pyrimidine rings .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune response . The compound’s structure allows it to bind to specific sites on these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparación Con Compuestos Similares
2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound has a similar structure but lacks the methyl groups at the 2 and 6 positions.
1,2,4-Triazolo[4,3-a]pyrimidine: This isomer has a different arrangement of the triazole and pyrimidine rings.
1,2,4-Triazolo[1,5-c]pyrimidine: Another isomer with a distinct ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-8-7-9-6(2)10-11(7)4-5/h3-4H,1-2H3 |
Clave InChI |
HDZRXOMDUVWTSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=N2)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


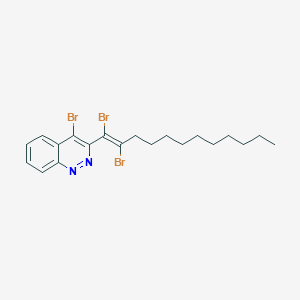
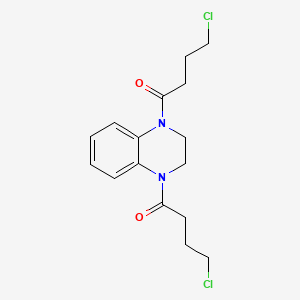
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
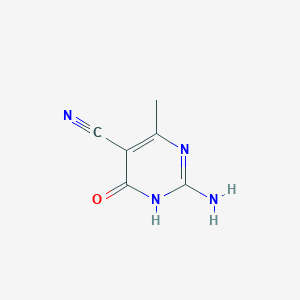
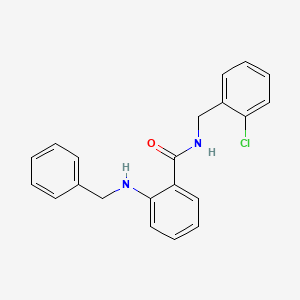
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
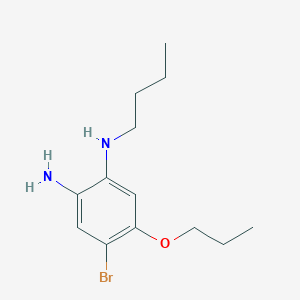
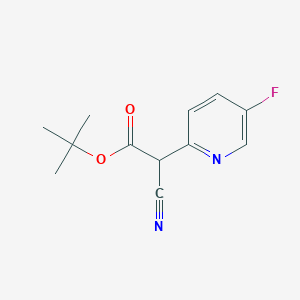
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![7-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15245094.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
